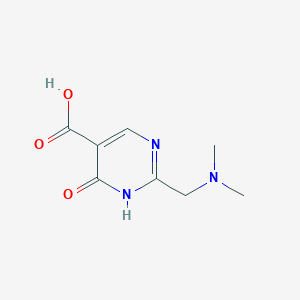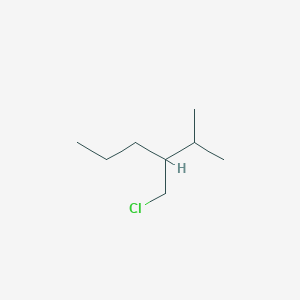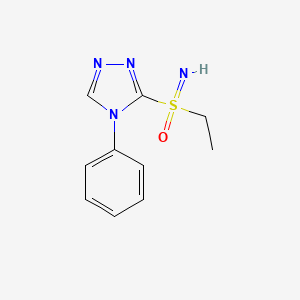
2-(3-Bromobenzoyl)-propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromobenzoyl)-propanedinitrile is an organic compound characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)-propanedinitrile typically involves the reaction of 3-bromobenzoyl chloride with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(3-Bromobenzoyl)-propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzoyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: Oxidative reactions can convert the benzoyl group to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution.
Amines or Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced via oxidation.
科学研究应用
2-(3-Bromobenzoyl)-propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromobenzoyl)-propanedinitrile involves its interaction with specific molecular targets. The bromine atom and the benzoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
3-Bromobenzoyl Chloride: A precursor in the synthesis of 2-(3-Bromobenzoyl)-propanedinitrile.
3-Bromobenzaldehyde: Another bromine-substituted benzoyl compound with different reactivity.
2-(4-Bromobenzoyl)-propanedinitrile: A structural isomer with the bromine atom in a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the bromine atom at the meta position relative to the benzoyl group imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research purposes.
属性
分子式 |
C10H5BrN2O |
|---|---|
分子量 |
249.06 g/mol |
IUPAC 名称 |
2-(3-bromobenzoyl)propanedinitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-9-3-1-2-7(4-9)10(14)8(5-12)6-13/h1-4,8H |
InChI 键 |
UQYOXCDNAIKNRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13196650.png)
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)

![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
![{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)

![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)


![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)

